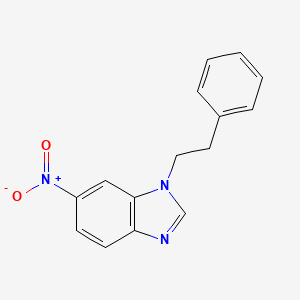![molecular formula C12H13NO2 B12530858 Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- CAS No. 727683-91-2](/img/structure/B12530858.png)
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is an organic compound with a complex structure that includes a benzonitrile group and a hydroxy-2,2-dimethyl-3-oxopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are used in substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid (from oxidation), benzylamine (from reduction), and various substituted benzonitriles (from substitution).
Scientific Research Applications
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes . Additionally, the hydroxy-2,2-dimethyl-3-oxopropyl group can interact with biological molecules, potentially influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but without the hydroxy-2,2-dimethyl-3-oxopropyl substituent.
4-Hydroxybenzonitrile: Contains a hydroxy group on the benzene ring but lacks the additional substituents.
4-[(1S)-1-hydroxyethyl]benzonitrile: Similar structure but with a different substituent group.
Uniqueness
Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]- is unique due to its specific substituent groups, which confer distinct chemical properties and potential applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
727683-91-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]benzonitrile |
InChI |
InChI=1S/C12H13NO2/c1-12(2,8-14)11(15)10-5-3-9(7-13)4-6-10/h3-6,8,11,15H,1-2H3/t11-/m0/s1 |
InChI Key |
HZTNQOVXKCRTQB-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C=O)[C@H](C1=CC=C(C=C1)C#N)O |
Canonical SMILES |
CC(C)(C=O)C(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


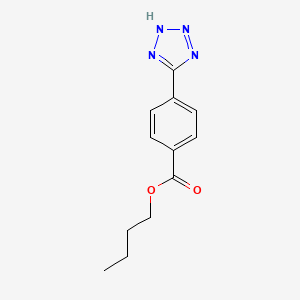


![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
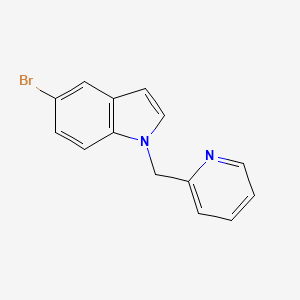

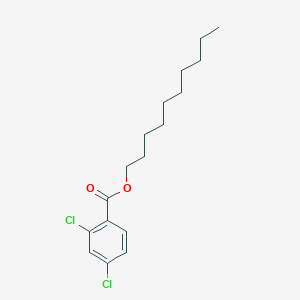
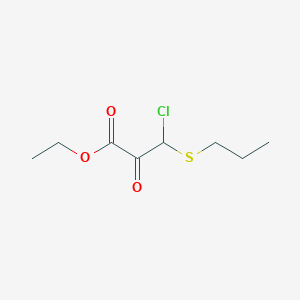

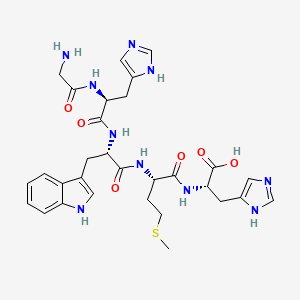

![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
